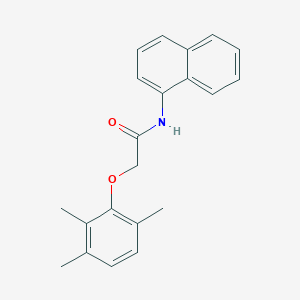
N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide, also known as NTPTA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. NTPTA belongs to the class of amide derivatives and has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide is not fully understood, but it is believed to exert its effects by modulating various signaling pathways in the body. N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to reduce the levels of reactive oxygen species (ROS) in cells.
Biochemical and Physiological Effects:
N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. In vitro studies have demonstrated that N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide has also been shown to reduce the levels of pro-inflammatory cytokines and chemokines in cells, suggesting its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide is also relatively inexpensive and easy to synthesize, making it accessible to researchers. However, one limitation of N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide is its low solubility in water, which may limit its application in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide has been shown to possess neuroprotective properties and may be able to prevent or slow the progression of these diseases. Another area of interest is the development of N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide derivatives with improved solubility and bioavailability, which may enhance its therapeutic potential. Finally, further studies are needed to elucidate the exact mechanism of action of N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide and to identify additional therapeutic targets.
Métodos De Síntesis
The synthesis of N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide involves the reaction of 2,3,6-trimethylphenol with naphthalene-1-carbonyl chloride in the presence of a base, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is purified by recrystallization to yield N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide in high purity.
Aplicaciones Científicas De Investigación
N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported the anti-inflammatory and antioxidant properties of N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and colitis.
Propiedades
IUPAC Name |
N-naphthalen-1-yl-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-14-11-12-15(2)21(16(14)3)24-13-20(23)22-19-10-6-8-17-7-4-5-9-18(17)19/h4-12H,13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROQEDOWBMWAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-1-yl)-2-(2,3,6-trimethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-ethyl-2-methyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5688077.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-morpholinecarboxamide](/img/structure/B5688104.png)
![{4-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]phenyl}methanol](/img/structure/B5688111.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5688119.png)

![3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide](/img/structure/B5688131.png)
![7-(cyclopropylmethyl)-2-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5688134.png)
![3-cyclopropyl-1-(2,4-dichlorophenyl)-5-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5688160.png)
![1-(4-{2-oxo-2-[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethyl}-2-thienyl)ethanone](/img/structure/B5688171.png)
![N-[(1S)-1-benzyl-2-methoxyethyl]-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5688179.png)
![2-{2-[2-(2-methoxyethyl)piperidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5688182.png)

